

Application Notes and Protocols for Lisuride Maleate Solution in In Vivo Studies

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Compound of Interest

Compound Name: *Lisuride Maleate*

Cat. No.: *B010321*

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Introduction

Lisuride maleate, an ergoline derivative, is a potent dopamine receptor agonist with a significant affinity for dopamine D2, D3, and D4 receptors. It also demonstrates a high affinity for the serotonin 5-HT1A receptor and some antagonistic properties at the 5-HT2B receptor. Its multifaceted pharmacological profile, which includes the ability to decrease prolactin release and reduce inflammatory mediators such as TNF- α and IL-6, has made it a valuable tool in a variety of in vivo research models, particularly in studies of Parkinson's disease, neurological injury, and inflammation.[1]

These application notes provide detailed protocols for the preparation of **lisuride maleate** solutions for use in in vivo studies, along with a summary of reported dosages and administration routes in rodent models.

Data Presentation

Lisuride Maleate Solution Preparation Parameters

Parameter	Value	Reference
Molecular Weight	454.52 g/mol	
Solubility in DMSO	Up to 44.66 mg/mL (100 mM)	
Aqueous Solubility	Lisuride is reported to be highly soluble in water.	[2]
Stock Solution Storage (in DMSO)	-80°C for up to 6 months; -20°C for up to 1 month (sealed from moisture).	

Reported In Vivo Dosages of Lisuride Maleate in Rodent Models

Animal Model	Application	Route of Administration	Dosage	Reference
Rat	Traumatic Brain Injury	Subcutaneous (s.c.)	Initial dose: 0.3 mg/kg, followed by continuous infusion of 0.5 mg/kg/day via osmotic pump.	[1]
Rat	Morphine Withdrawal	Intraperitoneal (i.p.)	12.5, 25, 50, and 100 µg/kg	[3]
Rat	General Pharmacokinetics	N/A	100-250 µg/kg	[4]
Rat	Parkinson's Disease Model (Neuroinflammation)	Intraperitoneal (i.p.)	0.1 mg/kg/day	[5]
Aged Rat	Muscarinic Acetylcholine Receptor Binding	N/A	Chronic administration	[6]

Experimental Protocols

Protocol 1: Preparation of a Simple Aqueous Solution for Injection

This protocol is suitable for subcutaneous, intraperitoneal, or intravenous injections where a simple aqueous vehicle is desired.

Materials:

- **Lisuride maleate** powder
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.0-7.4
- Sterile vials
- Vortex mixer
- Sterile filters (0.22 μm)
- Sterile syringes and needles

Procedure:

- **Weighing:** Accurately weigh the required amount of **lisuride maleate** powder in a sterile vial.
- **Dissolution:** Add a small volume of sterile saline or PBS to the vial. Vortex thoroughly until the powder is completely dissolved. Lisuride's high water solubility should facilitate this process.^[2]
- **Dilution:** Add the remaining volume of sterile saline or PBS to achieve the final desired concentration.
- **Sterilization:** Sterilize the final solution by passing it through a 0.22 μm sterile filter into a new sterile vial.
- **Storage:** Use the solution immediately or store at 2-8°C for short-term use. For longer-term storage, refer to stability data, though freshly prepared solutions are recommended for in

vivo experiments.

Protocol 2: Preparation of a Co-Solvent Formulation for Injection

This protocol is adapted for situations where a higher concentration is needed or for specific administration routes that may benefit from a co-solvent system.

Materials:

- **Lisuride maleate** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile vials and tubes
- Vortex mixer
- Sterile syringes and needles

Procedure:

- **Stock Solution:** Prepare a stock solution of **lisuride maleate** in DMSO. For example, to create a 12.5 mg/mL stock, dissolve 12.5 mg of **lisuride maleate** in 1 mL of DMSO. If necessary, gentle warming and sonication can be used to aid dissolution.
- **Vehicle Preparation** (Example for a final solution with 10% DMSO):
 - In a sterile tube, combine the required volumes of the vehicle components. For a 1 mL final volume, this would be:
 - 400 μ L PEG300

- 50 μ L Tween-80
- 450 μ L Sterile Saline
- Final Solution Preparation:
 - To prepare a 1.25 mg/mL working solution, add 100 μ L of the 12.5 mg/mL **lisuride maleate** DMSO stock solution to 900 μ L of the prepared vehicle (consisting of PEG300, Tween-80, and saline).
 - Vortex the final solution thoroughly to ensure it is clear and homogenous.
- Administration: Administer the solution via the desired route (e.g., intraperitoneal). It is crucial to also include a vehicle control group in the study.

Note on Vehicle Selection: The choice of vehicle should be guided by the specific requirements of the experiment, including the desired concentration of **lisuride maleate**, the route of administration, and potential toxicities of the vehicle components. Always aim for a pH close to neutral (~7.4) for injectable solutions to minimize irritation and tissue damage.^[7]

Protocol 3: Subcutaneous Injection in a Rat Model

This protocol provides a general guideline for subcutaneous administration of the prepared **lisuride maleate** solution.

Materials:

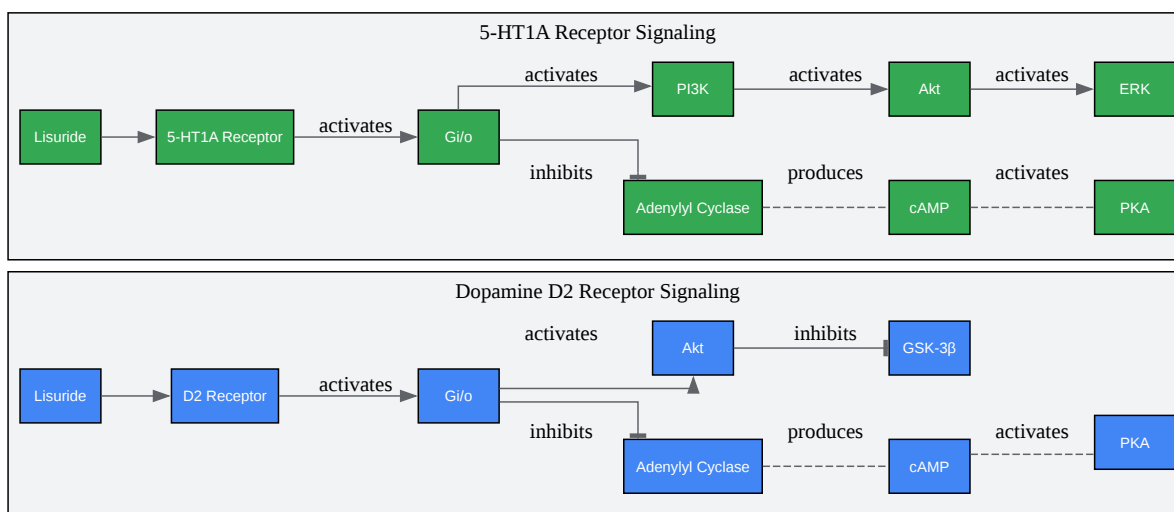
- Prepared and sterilized **lisuride maleate** solution
- Sterile syringe (e.g., 1 mL)
- Appropriate gauge needle (e.g., 23-25G for rats)
- 70% ethanol
- Animal restrainer (optional)

Procedure:

- Preparation: Draw the calculated volume of the **lisuride maleate** solution into the sterile syringe. Ensure there are no air bubbles.
- Animal Restraint: Gently restrain the rat. The loose skin over the back, between the shoulder blades (interscapular area), is a common and well-tolerated injection site.
- Site Preparation: Swab the injection site with 70% ethanol and allow it to dry.
- Injection: Lift a fold of the loose skin to form a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
- Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle.
- Administration: If no blood is aspirated, slowly inject the solution.
- Withdrawal: Smoothly withdraw the needle and gently massage the injection site to aid dispersal of the solution.
- Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualizations

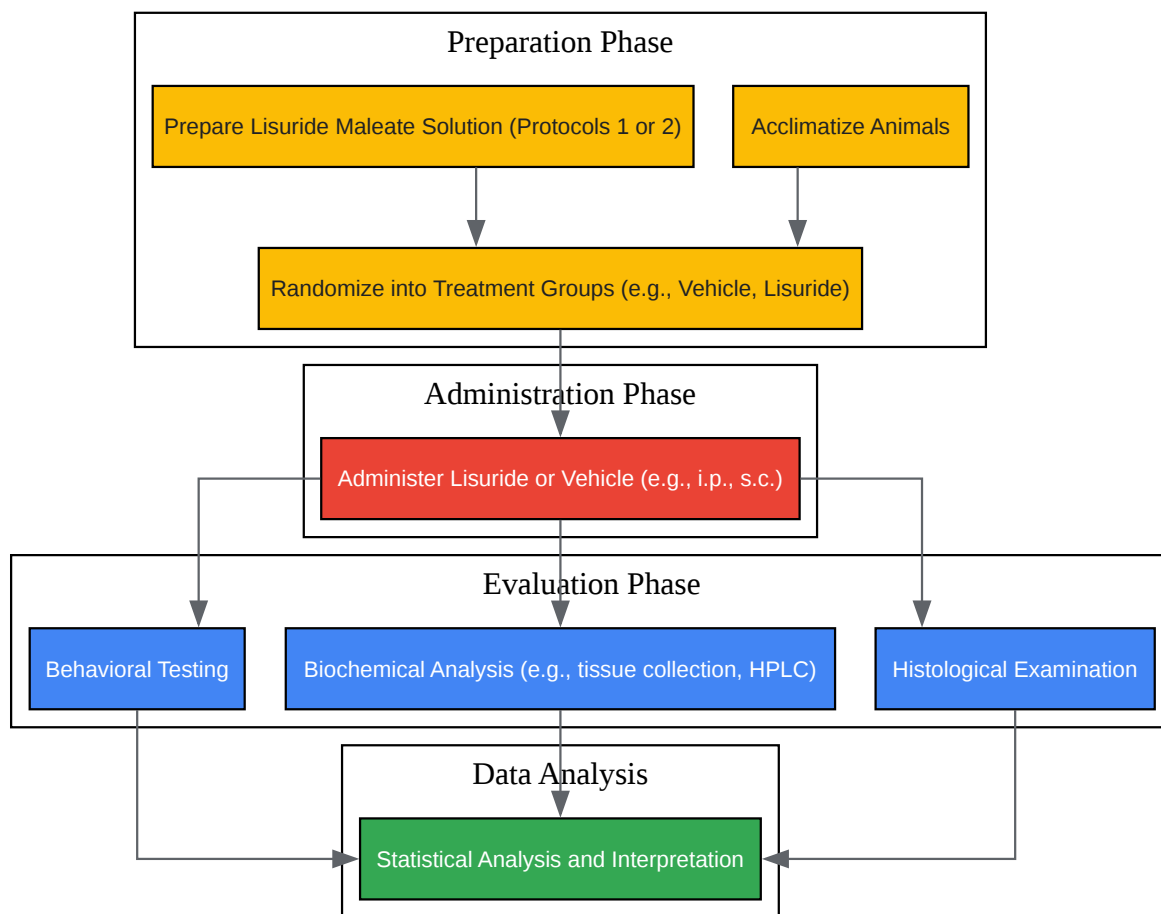
Lisuride Signaling Pathways



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Caption: Signaling pathways of Lisuride via Dopamine D2 and 5-HT1A receptors.

Experimental Workflow for In Vivo Study



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Caption: General experimental workflow for an in vivo study with Lisuride.

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